2,3,6-Trifluorophenylboronic acid
Overview
Description
2,3,6-Trifluorophenylboronic acid is a boronic acid derivative characterized by the presence of three fluorine atoms on the phenyl ring. While the provided papers do not directly discuss 2,3,6-trifluorophenylboronic acid, they do provide insights into the properties and reactivity of related trifluoromethylphenylboronic acids and other fluorinated boronic acid derivatives. These compounds are of interest due to their potential applications in organic synthesis, medicinal chemistry, and materials science.
Synthesis Analysis
The synthesis of trifluoromethylphenylboronic acids and their derivatives typically involves the use of boronic acids or boronate esters as key intermediates. For example, the synthesis of trans-2-(trifluoromethyl)cyclopropylboronic acid MIDA ester is achieved from vinylboronic acid MIDA ester and (trifluoromethyl)diazomethane in a single step . Additionally, Suzuki-Miyaura cross-coupling reactions are employed to functionalize benzophenones with arylboronic acids, demonstrating the versatility of boronic acids in organic synthesis .
Molecular Structure Analysis
The molecular and crystal structures of various fluorinated phenylboronic acids have been determined using single-crystal X-ray diffraction (XRD) methods. These studies reveal that the compounds often form hydrogen-bonded dimers with syn-anti conformation in the solid state . The CF3 substituent does not interact with the boronic moiety either as a hydrogen bond acceptor or a lone-electron pair donor . The introduction of fluorine atoms influences the acidity and the overall molecular geometry, which can affect the reactivity and stability of the compounds.
Chemical Reactions Analysis
Fluorinated phenylboronic acids participate in a variety of chemical reactions. For instance, they can act as catalysts in dehydrative amidation reactions between carboxylic acids and amines . They are also used in Pd-catalyzed functionalization reactions, where they can undergo trifluoroethylation and arylation . The presence of fluorine atoms can enhance the electrophilic nature of these compounds, making them suitable for such transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated phenylboronic acids are influenced by the presence of the fluorine atoms and the boronic acid group. The acidity of these compounds is evaluated using spectrophotometric and potentiometric titrations, with the introduction of the CF3 group increasing the acidity for meta and para isomers compared to phenylboronic acid . The ortho isomer's acidity is reduced due to steric hindrance . These compounds exhibit high resistance to protodeboronation, which is a common degradation pathway for boronic acids . Spectroscopic techniques such as NMR and UV-Vis are used to characterize these compounds and provide insights into their electronic structure .
Scientific Research Applications
Synthesis of Diarylpalladium Complexes
2,3,6-Trifluorophenylboronic acid has been utilized in the synthesis of unsymmetrical diarylpalladium complexes. Such compounds are derived from transmetallation processes involving aryl(iodo)palladium(II) complexes. The presence of fluorine atoms in ortho positions plays a crucial role in stabilizing these complexes (Nishihara, Onodera, & Osakada, 2004).
Applications in Boron Chemistry
Trifluorophenylboronic acids, including 2,3,6-Trifluorophenylboronic acid, are significant in boron chemistry. They serve as strong boron Lewis acids and have found applications in homogeneous Ziegler-Natta chemistry, catalytic hydrometallation reactions, alkylations, and catalyzed aldol-type reactions. These compounds can stabilize less favored tautomeric forms through adduct formation and facilitate unusual reactions in early metal acetylide complexes (Erker, 2005).
Catalysts in Organic Synthesis
2,3,6-Trifluorophenylboronic acid and related arylboron compounds serve as air-stable and water-tolerant Lewis or Bronsted acid catalysts in organic synthesis. Their roles include facilitating various carbon-carbon bond formation reactions, such as aldol-type reactions and stereoselective rearrangements (Ishihara & Yamamoto, 1999).
Advances in Borylation Chemistry
2,3,6-Trifluorophenylboronic acid plays a part in the growing field of borylation chemistry. It's involved in reactions such as borylation, hydrogenation, hydrosilylation, and Lewis acid catalysis. Its unique electronic and steric properties make it a valuable reagent for diverse chemical transformations (Lawson & Melen, 2017).
Catalytic Applications in Amidation
The compound has been used as a catalyst for dehydrative amidation between carboxylic acids and amines. Its structure, particularly the ortho-substituent, is crucial for accelerating the amidation process, demonstrating its potential in peptide synthesis (Wang, Lu, & Ishihara, 2018).
Suzuki-Miyaura Coupling Reactions
2,3,6-Trifluorophenylboronic acid is also notable in Suzuki-Miyaura coupling reactions. It's particularly effective with substrates that are challenging due to quick deboronation under basic conditions. Its use in these reactions is essential for the synthesis of a range of (hetero)aryl chlorides, bromides, and triflates (Kinzel, Zhang, & Buchwald, 2010).
properties
IUPAC Name |
(2,3,6-trifluorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF3O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPDDRPLEKURGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400092 | |
Record name | 2,3,6-Trifluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-Trifluorophenylboronic acid | |
CAS RN |
247564-71-2 | |
Record name | 2,3,6-Trifluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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